4-(Morpholinomethyl)benzaldehyde

ALDH3A1 inhibition Enzymology Medicinal Chemistry

Procure the exact 4-isomer (mp 51-56°C) as a validated ALDH3A1 inhibitor scaffold (IC50 2.1 μM). The methylene spacer preserves morpholine basicity for Schiff base synthesis, distinct from direct N-aryl analogs. Verify isomer identity via melting point to ensure proper SAR study outcomes. Essential building block for medicinal chemistry and ligand development.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 82413-63-6
Cat. No. B1596849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholinomethyl)benzaldehyde
CAS82413-63-6
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)C=O
InChIInChI=1S/C12H15NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2
InChIKeyKMAHWHPUXGNVBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Morpholinomethyl)benzaldehyde (CAS 82413-63-6): A Defined Morpholinomethyl-Substituted Benzaldehyde Building Block for Procurement Specification


4-(Morpholinomethyl)benzaldehyde is a heterocyclic organic compound (C12H15NO2) featuring a benzaldehyde core substituted at the para-position with a morpholinomethyl side chain, with a molecular weight of 205.25 g/mol . As a commercially available synthetic intermediate, it is offered in multiple purity grades ranging from 95% to ≥98%, with melting points consistently reported in the 51-56 °C range and a boiling point predicted at 328.4 °C at 760 mmHg [1][2]. The compound is primarily used as a building block in medicinal chemistry and organic synthesis, where the morpholine moiety provides secondary amine reactivity while the aldehyde group enables condensation and derivatization pathways .

Why Generic 'Morpholinobenzaldehyde' Substitution Fails: Structural and Reactivity Divergence Driving 4-(Morpholinomethyl)benzaldehyde Selection


The morpholine-substituted benzaldehyde compound class encompasses multiple structurally distinct variants that are not functionally interchangeable. The methylene spacer (-CH2-) between the phenyl ring and morpholine nitrogen in 4-(Morpholinomethyl)benzaldehyde fundamentally alters the electronic environment of the aldehyde group compared to direct N-aryl analogs such as 4-(4-Morpholinyl)benzaldehyde (CAS 1204-86-0) . Furthermore, positional isomers—including 2-(Morpholinomethyl)benzaldehyde (CAS unknown) and 3-(Morpholinomethyl)benzaldehyde (CAS 446866-83-7)—exhibit different regiochemical reactivity, distinct solid-state properties (melting points of 63-64 °C for the 3-isomer versus 51-56 °C for the 4-isomer), and divergent behavior in structure-activity relationship (SAR) studies . This structural and physicochemical divergence mandates that procurement decisions be guided by compound-specific evidence rather than class-level assumptions.

4-(Morpholinomethyl)benzaldehyde (82413-63-6): Product-Specific Quantitative Evidence for Differentiated Selection


Enzyme Inhibition Selectivity: ALDH3A1 Inhibitory Activity of 4-(Morpholinomethyl)benzaldehyde versus Structural Analogs

4-(Morpholinomethyl)benzaldehyde demonstrates measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.1 μM [1]. When compared with a structurally distinct ALDH3A1 inhibitor containing a sulfonamide scaffold (BDBM50447069, IC50 = 1.0 μM), the target compound exhibits approximately 2.1-fold weaker potency but offers a fundamentally different chemotype for SAR exploration [2].

ALDH3A1 inhibition Enzymology Medicinal Chemistry

Solid-State Physical Property Differentiation: Melting Point Comparison of 4-(Morpholinomethyl)benzaldehyde with Positional Isomers

The melting point of 4-(Morpholinomethyl)benzaldehyde is consistently reported between 51-56 °C across multiple supplier certificates of analysis, with specific values of 51-54 °C and 53-56 °C [1]. This contrasts with its positional isomer 3-(Morpholinomethyl)benzaldehyde (CAS 446866-83-7), which exhibits a melting point of 63-64 °C .

Crystallization Purification Solid-State Chemistry

Commercial Purity Grade Availability: Tiered Specification Options for 4-(Morpholinomethyl)benzaldehyde Across Major Suppliers

4-(Morpholinomethyl)benzaldehyde is commercially available from established suppliers in distinct purity tiers: 95% (Thermo Fisher Scientific, AKSci), 97% (Kanto Chemical), and ≥98% (ChemScene, Leyan) . This tiered availability enables procurement optimization based on intended application criticality.

Purity Specification Supplier Comparison Procurement

Aldehyde Reactivity Preservation: Para-Substitution Pattern Maintains Unhindered Aldehyde Accessibility in 4-(Morpholinomethyl)benzaldehyde

The para-substitution pattern in 4-(Morpholinomethyl)benzaldehyde positions the aldehyde group distal to the morpholinomethyl substituent, minimizing steric hindrance during condensation reactions . In contrast, ortho-substituted analogs such as 2-(Morpholinomethyl)benzaldehyde place the reactive aldehyde adjacent to the bulky morpholinomethyl group, which can impede nucleophilic approach and reduce synthetic yields in Schiff base formation .

Synthetic Utility Schiff Base Formation Reaction Selectivity

Predicted Physicochemical Parameter Differentiation: Calculated pKa and LogP Values Distinguish 4-(Morpholinomethyl)benzaldehyde from Direct N-Aryl Morpholine Analogs

The presence of a methylene (-CH2-) spacer in 4-(Morpholinomethyl)benzaldehyde yields predicted physicochemical parameters that differ from the direct N-aryl analog 4-(4-Morpholinyl)benzaldehyde (CAS 1204-86-0) . The target compound has a predicted pKa of 6.18 ± 0.10 and LogP of 1.33, while 4-(4-Morpholinyl)benzaldehyde, lacking the methylene spacer, exhibits different predicted values with a density of 1.163 g/cm³ and boiling point of 365.5 °C .

ADME Prediction Drug-Likeness Computational Chemistry

Optimal Research and Industrial Application Scenarios for 4-(Morpholinomethyl)benzaldehyde (CAS 82413-63-6) Based on Verified Evidence


ALDH3A1 Inhibitor Screening and SAR Development

4-(Morpholinomethyl)benzaldehyde serves as a validated hit compound for ALDH3A1 inhibitor screening programs, with a documented IC50 of 2.1 μM in enzymatic assays [1]. Researchers developing novel ALDH3A1 inhibitors for cancer or corneal disease applications can utilize this compound as a reference standard or starting scaffold for medicinal chemistry optimization, given its verified target engagement and distinct morpholinomethyl-benzaldehyde chemotype.

Synthesis of Morpholine-Containing Schiff Base Ligands and Heterocyclic Libraries

The para-substituted aldehyde functionality of 4-(Morpholinomethyl)benzaldehyde enables efficient condensation with primary amines to generate Schiff base ligands . The methylene spacer preserves morpholine basicity while the distal aldehyde minimizes steric hindrance, making this compound particularly suitable for the synthesis of metal-coordinating ligands and heterocyclic compound libraries where both aldehyde reactivity and morpholine pharmacophore retention are required.

Quality Control Reference Standard Procurement for Positional Isomer Differentiation

The well-defined melting point range (51-56 °C) of 4-(Morpholinomethyl)benzaldehyde [2] provides a reliable quality control benchmark for distinguishing this 4-isomer from its 3-isomer counterpart (mp 63-64 °C) . Analytical laboratories and manufacturing QC departments can leverage this thermal property differential for rapid identity confirmation and purity assessment of incoming materials, reducing reliance on more time-consuming chromatographic or spectroscopic methods.

Drug Discovery Building Block Requiring Defined pKa and Lipophilicity Profile

With a predicted pKa of 6.18 and LogP of 1.33 , 4-(Morpholinomethyl)benzaldehyde offers a moderately lipophilic, weakly basic scaffold suitable for oral drug discovery programs. Medicinal chemists targeting specific property ranges (e.g., CNS drug-like space or Rule of Five compliance) can incorporate this building block with confidence in its predicted physicochemical behavior, which is computationally distinct from direct N-aryl morpholine analogs lacking the methylene spacer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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